ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE
Overview
Description
ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE is a complex organic compound with the molecular formula C16H15BrN2O4. This compound is characterized by the presence of a bromine atom, a dicyanovinyl group, and an ethoxyphenoxy moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Vinylation: Addition of the dicyanovinyl group.
Esterification: Formation of the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE undergoes various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to a carbonyl group.
Reduction: Reduction of the dicyanovinyl group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetates.
Scientific Research Applications
ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dicyanovinyl group can participate in electron transfer reactions, while the bromine atom can form halogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[5-CHLORO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE
- ETHYL 2-[5-IODO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE
Uniqueness
ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs.
Properties
IUPAC Name |
ethyl 2-[5-bromo-4-(2,2-dicyanoethenyl)-2-ethoxyphenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-3-21-14-6-12(5-11(8-18)9-19)13(17)7-15(14)23-10-16(20)22-4-2/h5-7H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBBTLFRHUAND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C(C#N)C#N)Br)OCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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